3-Aminocyclobutane-1-carboxamide hydrochloride
Description
3-Aminocyclobutane-1-carboxamide hydrochloride is a cyclobutane derivative featuring an amino group and a carboxamide moiety on the four-membered ring. Cyclobutane-based compounds are of interest in medicinal chemistry due to their conformational rigidity, which can enhance binding affinity and metabolic stability in drug candidates .
Properties
IUPAC Name |
3-aminocyclobutane-1-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O.ClH/c6-4-1-3(2-4)5(7)8;/h3-4H,1-2,6H2,(H2,7,8);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJOMPRYRWYLYBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)C(=O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2031242-41-6, 1955557-29-5 | |
| Record name | 3-aminocyclobutane-1-carboxamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-aminocyclobutane-1-carboxamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminocyclobutane-1-carboxamide hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with cyclobutane-1,3-dione.
Amination: The cyclobutane-1,3-dione undergoes amination to introduce the amino group at the 3-position.
Carboxylation: The resulting intermediate is then carboxylated to form the carboxamide group.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Aminocyclobutane-1-carboxamide hydrochloride can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.
Major Products:
Oxidation: Products may include cyclobutane derivatives with oxidized functional groups.
Reduction: Reduced forms of the compound, such as cyclobutane derivatives with reduced amino or carboxamide groups.
Substitution: Substituted cyclobutane derivatives with new functional groups replacing the amino or carboxamide groups.
Scientific Research Applications
Chemistry
3-Aminocyclobutane-1-carboxamide hydrochloride serves as a building block in the synthesis of more complex molecules. It undergoes various chemical reactions, including oxidation, reduction, and substitution, making it versatile for creating derivatives with specific properties.
- Oxidation : Can yield oxo derivatives using oxidizing agents such as potassium permanganate.
- Reduction : Can be converted to amine derivatives using reducing agents like lithium aluminum hydride.
- Substitution : Nucleophilic substitution reactions can introduce different functional groups into the cyclobutane ring.
Biology
The compound is studied for its potential biological activity, particularly its interactions with biomolecules. Research indicates that it may exhibit:
- Antimicrobial Properties : Preliminary studies suggest potential efficacy against various pathogens.
- Antitumor Activity : In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, indicating potential as an anticancer agent.
- Neuroprotective Effects : Some findings suggest that it may protect neuronal cells from oxidative stress.
Medicine
Research is ongoing to explore therapeutic applications of this compound:
- Drug Development : It is being investigated as a precursor for novel pharmaceuticals targeting various diseases.
- Mechanism of Action : The compound may modulate enzyme activity or interact with receptors involved in signal transduction pathways.
Case Study 1: Antitumor Activity
A study focusing on the effects of this compound on breast cancer cell lines reported significant apoptosis induction:
| Cell Line | IC50 (µM) | Apoptosis Induction (Fold Increase) |
|---|---|---|
| MDA-MB-231 | 15.1 | 5 |
| Hs 578T | 7.24 | 6 |
These results highlight the compound's potential as an anticancer agent.
Case Study 2: Neuroprotective Effects
In neurodegeneration models, administration of the compound resulted in a significant reduction in cell death compared to control groups, suggesting its utility in neuroprotection against oxidative stress.
Mechanism of Action
The mechanism of action of 3-Aminocyclobutane-1-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 3-Aminocyclobutane-1-carboxamide hydrochloride (inferred properties) with key analogs from the evidence:
Key Observations :
- Molecular Weight : The benzyloxy-substituted analog () has a higher molecular weight (257.71 vs. ~192.6), likely due to the aromatic group, which could reduce bioavailability .
- Ring Strain: Cyclobutanone derivatives () exhibit higher reactivity due to ring strain, making them useful in click chemistry but less stable in vivo .
Biological Activity
3-Aminocyclobutane-1-carboxamide hydrochloride (ACBC-HCl) is a cyclic amine compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of ACBC-HCl, focusing on its mechanisms of action, interactions with biomolecules, and relevant research findings.
- Chemical Formula : CHClNO
- Molecular Weight : 146.57 g/mol
- Structure : The compound features a cyclobutane ring with an amino group and a carboxamide functional group, enhancing its solubility and biological interactions.
The biological activity of ACBC-HCl is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Interaction : ACBC-HCl can bind to enzymes, potentially inhibiting or modulating their activity. This interaction is crucial for its role in various biochemical pathways.
- Receptor Modulation : The compound may interact with specific receptors, influencing signal transduction pathways that are vital for cellular communication and response.
- Cellular Processes Alteration : ACBC-HCl has been shown to affect gene expression and protein synthesis, indicating its role in regulating cellular functions.
Antimicrobial Properties
Preliminary studies suggest that ACBC-HCl exhibits antimicrobial activity. It has been tested against various microbial strains, showing promising results that warrant further investigation into its potential as an antimicrobial agent.
Cytotoxicity and Apoptosis Induction
Research indicates that ACBC-HCl can induce apoptosis in cancer cell lines. For instance, studies have demonstrated that treatment with ACBC-HCl leads to increased activation of caspase-3, a key enzyme in the apoptotic pathway, thereby promoting cell death in malignant cells .
| Cell Line | IC50 (µM) | Apoptosis Induction |
|---|---|---|
| MDA-MB-231 | 32.4 | Significant |
| Hs 578T | 7.24 | Significant |
| BT-20 | 1.06 | High |
Comparative Analysis with Similar Compounds
ACBC-HCl shares structural similarities with other cyclobutane derivatives, which may exhibit different biological properties based on their functional groups.
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-Aminocyclobutane-1-carboxylic acid | Cyclobutane ring with amino and carboxylic groups | Lacks the amide functionality |
| 1-Aminocyclobutane-1-carboxylic acid | Similar ring structure but different amino position | May exhibit different biological properties |
| 4-Aminocyclobutane-1-carboxylic acid | Contains an amino group at the 4-position | Potentially different receptor interactions |
Case Studies and Research Findings
- Synthesis and Characterization : Recent studies have focused on synthesizing β-N-heterocyclic cyclobutane carboximides, including ACBC-HCl. These studies highlight the efficiency of various synthetic routes and the characterization of the resulting compounds through techniques such as X-ray diffraction .
- In Vitro Studies : In vitro assays have shown that ACBC-HCl can significantly alter cell viability and induce apoptosis in cancerous cells. The compound's mechanism involves the modulation of key signaling pathways associated with cell survival .
- Pharmacokinetics : Investigations into the pharmacokinetic properties of ACBC-HCl reveal favorable solubility profiles and stability under physiological conditions, making it a candidate for further drug development .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Aminocyclobutane-1-carboxamide hydrochloride, and what purity considerations are critical during synthesis?
- Methodological Answer : Synthesis typically involves cyclobutane ring formation via [2+2] cycloaddition or strain-driven cyclization, followed by functionalization of the amine and carboxamide groups. Key steps include:
- Amine Protection : Use of tert-butoxycarbonyl (Boc) or benzyl groups to prevent side reactions during cyclobutane formation .
- Cyclization : Optimization of reaction conditions (e.g., temperature, solvent polarity) to stabilize strained intermediates .
- Deprotection and Salt Formation : Acidic hydrolysis (e.g., HCl in dioxane) to yield the hydrochloride salt, followed by recrystallization for purity (>98% by HPLC) .
- Critical Purity Metrics : Monitor residual solvents (e.g., DMF, THF) via GC-MS and confirm stereochemical integrity using chiral HPLC .
Q. Which analytical techniques are most effective for characterizing this compound, and how are they validated?
- Methodological Answer :
- HPLC : Use a C18 column with a mobile phase of phosphate buffer (pH 2.5)-acetonitrile (70:30) for quantification. Validate linearity (R² >0.999), accuracy (98-102% recovery), and precision (RSD <2%) across 1–50 µg/mL .
- NMR : ¹H/¹³C-NMR to confirm cyclobutane geometry and amine-carboxamide connectivity. Deuterated DMSO resolves rigid cyclobutane protons .
- X-ray Crystallography : Resolve structural ambiguities (e.g., ring puckering) by growing single crystals in ethanol/water mixtures .
Q. What are the primary applications of this compound in medicinal chemistry research?
- Methodological Answer :
- Enzyme Inhibition Studies : Acts as a rigid scaffold for probing active-site flexibility in kinases or proteases. The cyclobutane ring restricts conformational freedom, enhancing binding specificity .
- Metabolic Pathway Probes : Radiolabeled derivatives (e.g., ¹⁴C-carboxamide) track uptake in cell lines under hypoxia, with LC-MS/MS quantification .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and minimize byproducts under mild conditions?
- Methodological Answer :
- Flow Chemistry : Use continuous-flow reactors to control exothermic cyclization steps, reducing side products (e.g., dimerization) and improving yield (from 45% to 75%) .
- Catalytic Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts to achieve enantiomeric excess (>90%) without harsh conditions .
- In Situ Monitoring : Real-time FTIR or Raman spectroscopy detects intermediate stability, enabling rapid adjustment of reaction parameters .
Q. What strategies resolve contradictions in reported biological activities of this compound across different studies?
- Methodological Answer :
- Orthogonal Assays : Compare results from fluorescence polarization (binding affinity) with cellular thermal shift assays (CETSA) to distinguish artifact signals .
- Stereochemical Analysis : Verify enantiopurity using chiral HPLC (e.g., Chiralpak AD-H column) since impurities as low as 5% can skew IC₅₀ values .
- Standardized Protocols : Replicate studies under controlled conditions (e.g., serum-free media, fixed incubation times) to isolate compound-specific effects .
Q. How does the cyclobutane ring’s strain influence the compound’s stability in aqueous vs. organic solvents, and what formulation strategies mitigate degradation?
- Methodological Answer :
- Stability Studies : Accelerated degradation tests (40°C/75% RH) in PBS (pH 7.4) reveal hydrolysis at the carboxamide group (t₁/₂ = 12 hrs). Lyophilization with trehalose extends stability to >6 months .
- Solvent Selection : Use tert-butanol/water mixtures for solubility (>50 mg/mL) without ring-opening side reactions observed in DMSO .
Q. What computational methods predict the binding modes of this compound to therapeutic targets like G-protein-coupled receptors (GPCRs)?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate cyclobutane ring dynamics in lipid bilayers to model GPCR docking. AMBER force fields parameterize ring strain .
- Free Energy Perturbation (FEP) : Quantify ΔΔG values for cyclobutane vs. cyclohexane analogs, identifying substituents that enhance binding entropy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
